molecular formula C7H4N2O3 B1293937 4-Hydroxy-3-nitrobenzonitrile CAS No. 3272-08-0

4-Hydroxy-3-nitrobenzonitrile

Cat. No.: B1293937
CAS No.: 3272-08-0
M. Wt: 164.12 g/mol
InChI Key: INBLGVOPOSGVTA-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitrobenzonitrile is an organic compound with the molecular formula C7H4N2O3. It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group at the fourth position and a nitro group at the third position on the benzene ring. This compound is known for being one of the main photoproducts formed during the photolytic destruction of the herbicide bromoxynil .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-3-nitrobenzonitrile can be synthesized through the reaction of dinitrobenzonitrile with sodium hydroxide. Under alkaline conditions, sodium hydroxide converts dinitrobenzonitrile to 4-hydroxy-3-nitrobenzoate. This intermediate is then acidified to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine or catalytic hydrogenation.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Common reagents include hydrazine monohydrate and Raney nickel as a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate the substitution of the hydroxyl group.

Major Products

    Reduction: The major product is 4-amino-3-nitrobenzonitrile.

    Substitution: Depending on the substituent introduced, products can vary widely, including alkylated or acylated derivatives of this compound.

Scientific Research Applications

4-Hydroxy-3-nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-3-nitrobenzonitrile in its various applications depends on its chemical structure:

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-nitrobenzonitrile
  • 4-Chloro-3-nitrobenzonitrile
  • 4-Methoxy-3-nitrobenzonitrile

Uniqueness

4-Hydroxy-3-nitrobenzonitrile is unique due to the presence of both a hydroxyl and a nitro group on the benzene ring, which imparts distinct chemical properties. The hydroxyl group enhances its solubility in polar solvents, while the nitro group makes it a good candidate for reduction reactions to form amino derivatives .

Properties

IUPAC Name

4-hydroxy-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBLGVOPOSGVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186394
Record name 4-Hydroxy-3-nitrobenzonitrile
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Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3272-08-0
Record name 4-Cyano-2-nitrophenol
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Record name 4-Hydroxy-3-nitrobenzonitrile
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Record name 4-Hydroxy-3-nitrobenzonitrile
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Record name 4-hydroxy-3-nitrobenzonitrile
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Record name 4-Hydroxy-3-nitrobenzonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 5.0 g of 4-hydroxy-3-nitrobenzaldehyde with 2.5 g of hydroxylamine hydrochloride and 3.6 g of sodium formate was heated under reflux in 35 ml of formic acid for 5 hours. After the reaction mixture was cooled, water was added thereto. The precipitated crystal was collected by filtration to give 4.3 g of 4-hydroxy-3-nitrobenzonitrile. 3.5 g of thioacetamide was added thereto and the mixture was heated at 80° C. for 1 hour in 12 ml of N,N-dimethylformamide saturated with hydrochloric acid. After the completion of the reaction, the reaction mixture was neutralized with 30 ml of water and 18 ml of 2N sodium hydroxide. The precipitated crystal was collected by filtration and recrystallized from ethanol to give 3.9 g of 4-hydroxy-3-nitrobenzthioamide. This product was dissolved in 30 ml of ethanol, 2.7 g of ethyl 2-chloroacetoacetate was added thereto, and the mixture was heated under reflux for 5 hours. The reaction mixture was cooled, and the precipitated crystal was collected by filtration and recrystallized from ethanol to give 3.4 g of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate (yield: 37%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of nitric acid (1.16 g, 12 mmol) and glacial acetic acid (1 mL) was heated to 40° C. To this mixture was added rapidly a solution of 4-hydroxybenzonitrile (1 g, 8.4 mmol) in glacial acetic acid (4 mL) until the flask temperature rose to 50° C. Then the solution was added at a rate such that the temperature was maintained at 50-60° C. When addition was complete the mixture was stirred for another 20 min at 55° C., and then poured into ice-water (24 mL). The mixture was filtered and the solid was washed with water to give 4-hydroxy-3-nitrobenzonitrile 1.09 g (79%) as a solid.
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
24 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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